Field: Sports Science and Nutrition.
Methods: The beneficial effects of UA on muscle health are achieved through dietary intake or supplementation.
Field: Nutrition and Health Sciences.
Application: UA has shown potential for various metabolic diseases based on its immunomodulatory properties.
Field: Neurology.
Application: UA has shown potential neuroprotective effects in Parkinson’s disease (PD) models.
Methods: The beneficial role of UA in PD can be related to the reduction in neuroinflammation.
Field: Oncology .
Application: Urolithin A has shown potential in cancer prevention and treatment.
Methods: Urolithin A suppresses the production of various inflammatory factors by tumor cells, thereby reducing chronic inflammation and having the potential to reduce tumor-induced immunosuppression.
Field: Gastroenterology .
Application: Urolithin A has shown potential in maintaining gut health, a cornerstone of overall wellness and robust immune function.
Field: Gerontology .
Application: Urolithin A has attracted interest from longevity enthusiasts for its potential to optimize mitochondrial efficiency.
Methods: Urolithin A supports mitophagy in a really interesting way.
Results: Studies have shown that daily intake of Urolithin A significantly improved muscle strength by 12% after four months.
Field: Cardiology .
Application: Urolithin A has shown potential in improving vascular endothelial function and cardiovascular health .
Methods: Urolithin A is known to promote mitochondrial biogenesis via the SIRT1-PGC-1α signaling pathway, which plays a crucial role in cardiovascular health
Field: Neurology .
Application: Urolithin A has shown potential neuroprotective effects in neurodegenerative diseases such as Alzheimer’s disease and ischemic stroke .
Methods: The beneficial role of Urolithin A in neurodegenerative diseases can be related to the reduction in neuroinflammation and promotion of mitochondrial biogenesis .
Results: Studies have shown that Urolithin A may have a protective role in neurodegenerative diseases by promoting mitochondrial biogenesis via the SIRT1-PGC-1α signaling pathway .
Field: Dermatology .
Application: Urolithin A has shown potential in improving skin health, reducing wrinkles, and boosting collagen production .
Methods: Urolithin A is applied topically to the skin .
Results: Studies have shown that topical application of Urolithin A slows intrinsic skin aging and protects from UVB-mediated photodamage .
Urolithin A is a metabolite that arises from the microbial transformation of ellagitannins, which are polyphenolic compounds found in various fruits and nuts, particularly pomegranates, walnuts, and certain berries. This compound belongs to the class of organic compounds known as benzo-coumarins or dibenzo-α-pyrones, characterized by a polycyclic aromatic structure with a 1-benzopyran moiety and a ketone group at the C2 carbon atom . Urolithin A is not directly found in food sources; rather, its presence is contingent upon the individual's gut microbiota, which varies significantly among individuals .
Urolithin A exhibits a range of biological activities that contribute to its potential health benefits. Research indicates that it possesses antioxidant, anti-inflammatory, anti-tumor, and anti-aging properties . Notably, Urolithin A has been shown to enhance mitochondrial function by promoting mitophagy—the process by which damaged mitochondria are removed—thereby improving cellular energy metabolism . Additionally, studies suggest that it may aid muscle health by stimulating muscle protein synthesis and mitigating muscle atrophy .
Urolithin A is gaining attention for its potential applications in health supplements and functional foods due to its beneficial effects on mitochondrial health and muscle performance. Furthermore, it is being explored for its therapeutic potential in conditions such as neurodegenerative diseases, inflammatory bowel disease, and metabolic disorders . Its safety profile has been evaluated in clinical trials, indicating that it is well tolerated at doses ranging from 250 mg to 1 g per serving .
While specific drug interactions with Urolithin A have not been extensively studied, it is known that certain medications may influence its metabolism. For example, drugs that interact with cytochrome P450 enzymes could potentially alter the absorption and clearance of Urolithin A. Additionally, common antibiotics and antifungal agents may affect the gut microbiota composition, thereby impacting the production of Urolithin A from dietary sources .
Urolithin A is part of a broader class of compounds known as urolithins, which includes other metabolites such as Urolithin B. Below is a comparison highlighting their unique features:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Urolithin A | Derived from ellagitannins | Antioxidant, anti-inflammatory, promotes mitophagy | More potent in enhancing mitochondrial function |
| Urolithin B | Derived from ellagitannins | Antioxidant, anti-inflammatory | Less studied than Urolithin A |
| Ellagic Acid | Found in various fruits | Antioxidant | Precursor to urolithins; less bioavailable |
| Ellagitannins | Present in pomegranates/nuts | Antioxidant | Higher molecular weight; requires microbial action |
Urolithin A stands out due to its specific ability to enhance mitochondrial health and promote muscle function through unique metabolic pathways not fully shared by other related compounds .
Urolithin A is a dibenzo-α-pyrone that originates from microbial transformation of dietary ellagitannins. It consists of two fused benzene rings linked by a lactone (pyran-2-one) bridge, giving a rigid tricyclic scaffold. According to contemporary chemical taxonomies it belongs to the benzo-coumarins (dibenzo-α-pyrones) and, more broadly, to the phenyl-propanoid and polyketide superclass of natural products [1] [2].
| Parameter | Experimental or Predicted Value | Key Observations |
|---|---|---|
| Molecular formula | C₁₃H₈O₄ | Core dihydroxy dibenzo-α-pyrone skeleton [2] |
| Molecular weight | 228.20 g per mol [3] | Low molecular mass favours passive diffusion |
| Exact monoisotopic mass | 228.0423 Da [2] | – |
| Melting point | 340–345 °C (decomposition) [3] | High thermal stability reflects extended conjugation |
| Boiling point (predicted) | 527.9 ± 43 °C [3] | Consistent with low volatility |
| Density (predicted) | 1.516 ± 0.06 g cm⁻³ [3] | – |
| Acid dissociation constant (pKₐ, predicted) | 9.07 ± 0.20 [3] | Phenolic deprotonation governs solubility at physiological pH |
| Octanol–water partition coefficient (log P, estimated) | 2.31 [3] | Moderately lipophilic, enabling membrane permeability |
| Intrinsic aqueous solubility | < 0.1 mg mL⁻¹ at pH 7.2; readily soluble to ≈ 30 mg mL⁻¹ in dimethyl-sulfoxide [4] | Limited water solubility necessitates organic vehicles in analytical work |
Ultraviolet–visible spectroscopy
Urolithin A exhibits three characteristic absorption maxima in methanol at 221 nm, 233 nm (band II), and 282–308 nm, with a broader band I centred near 357 nm [4] [5]. Band I (300–380 nm) arises from π→π* transitions across the entire aromatic system, whereas band II (240–280 nm) reflects transitions localised on the lactone ring; the absence of a hydroxyl group at the C-9 position produces a bathochromic shift in band I relative to isourolithin A [5].
Fourier transform infrared spectroscopy
Typical absorptions include a strong carbonyl stretch of the γ-lactone at ≈ 1670 cm⁻¹, aromatic C=C stretches around 1600 cm⁻¹, and a broad phenolic O–H band at 3200–3550 cm⁻¹ [6]. These signals confirm the conjugated ketone and two free hydroxyl groups at C-3 and C-8.
Hydrogen nuclear magnetic resonance spectroscopy
In deuterated dimethyl-sulfoxide, the compound shows a down-field singlet for one phenolic hydroxyl proton at δ 10.22 ppm, an ortho-coupled aromatic doublet at δ 8.21 ppm (J ≈ 8.8 Hz), further aromatic resonances between δ 7.23 ppm and δ 6.73 ppm, and a lactonic proton singlet at δ 6.46–6.50 ppm [7]. The pattern verifies a 1,2,3-trisubstituted ring A and a 1,2,4-trisubstituted ring B.
Electrospray ionisation mass spectrometry
In negative‐ion mode the deprotonated molecular ion [M – H]⁻ appears at m/z 227, with fragments at m/z 199 and m/z 171 resulting from sequential CO and CO₂ neutral losses [8].
Systematic comparisons among naturally occurring dibenzo-α-pyrones reveal that biological potency depends strongly on hydroxylation pattern and lactone integrity:
Collectively, these observations position urolithin A as the optimal dibenzo-α-pyrone scaffold for redox modulation and selective kinase interference.
| Compound | Hydroxyl Substitution (ring A / ring B) | Net Biological Trend versus Urolithin A | Key Reference |
|---|---|---|---|
| Urolithin B | – / 3-OH | Weaker antioxidant capacity; reduced mitophagy induction [9] | [9] |
| Isourolithin A | 3-OH / 9-OH | Slightly enhanced polar surface area; lower cell-permeability but higher glucuronidation rate [8] | [8] |
| Urolithin C | 3-OH / 8-OH / 9-OH | Greater radical scavenging but diminished membrane diffusion [9] | [9] |
| Urolithin G (novel trihydroxy derivative) | 3-OH / 4-OH / 8-OH | Proton nuclear magnetic resonance analysis shows altered ring B electronics; biological role under investigation [12] | [12] |
| Synthetic ether-bridged analogues | Lactone replaced by cyclic ether | Improved acid stability while retaining tight-junction up-regulation [7] | [7] |
Ellagitannins are hydrolysable polyphenols concentrated in a select group of fruits and nuts. Pomegranate peels are the richest botanical matrix yet quantified, releasing forty-fold more ellagic acid than the edible arils [1]. Blackberries, raspberries, strawberries, and cloudberries provide meaningful amounts, while tree nuts such as walnuts and pecans add further intake diversity [2] [3] [4].
During mastication and gastric acid hydrolysis, ellagitannins liberate ellagic acid by cleaving their hexahydroxydiphenoyl esters [4]. Ellagic acid reaches the colon largely unabsorbed (≈ 90 percent of the ingested dose), where gut microbiota initiate sequential reduction, decarboxylation, and dehydroxylation into the more lipophilic urolithins [2] [5].
Table 1 Representative Ellagitannin or Ellagic Acid Contents in Common Foods
| Food (fresh or dry weight basis) | Ellagic acid equivalents (milligrams per 100 grams) | Reference |
|---|---|---|
| Pomegranate peel (dry) | 1457 [1] | |
| Pomegranate arils (fresh) | 62 [3] | |
| Blackberry (fresh) | 150 [2] | |
| Raspberry (fresh) | 103 – 330 [4] | |
| Strawberry (fresh) | 42 [3] | |
| Walnut kernel (fresh) | 59 – 90 [2] |
Only a restricted consortium of anaerobic bacteria possess the enzymes required to complete the full pathway from ellagic acid to urolithin A. Cultured isolates encompass members of the family Eggerthellaceae and the family Lachnospiraceae [6] [7].
Gordonibacter urolithinfaciens and Gordonibacter pamelaeae cleave the lactone ring and perform early dehydroxylations, accumulating urolithin C and isourolithin A [8] [6]. A second functional guild within the genus Enterocloster—exemplified by Enterocloster asparagiformis, Enterocloster bolteae, and Enterocloster citroniae—executes the decisive 9-dehydroxylation step that yields urolithin A from urolithin C [7] [9].
Multi-omic analyses uncovered an inducible uroC dehydroxylase operon (ucdCFO) in Enterocloster genomes. The operon encodes a molybdopterin-dependent enzyme complex whose expression is triggered by 9-hydroxy-urolithins and whose activity is strictly anaerobic and reduced-cofactor-dependent [10] [9]. RNA sequencing showed a > 250-fold induction of the operon within two hours of urolithin C exposure, accompanied by quantitative conversion to urolithin A in four hours [10].
Table 2 Verified Human Gut Bacteria and Their Urolithin Products
| Bacterial species (family) | Key metabolic step | Terminal urolithin product(s) | Reference |
|---|---|---|---|
| Gordonibacter urolithinfaciens (Eggerthellaceae) | Lactone-ring cleavage, 8/10-dehydroxylation | Urolithin C, isourolithin A | 27 |
| Gordonibacter pamelaeae (Eggerthellaceae) | As above | Urolithin C | 8 |
| Ellagibacter isourolithinifaciens (Eggerthellaceae) | Further 4/8/10-dehydroxylation | Isourolithin A | 27 |
| Enterocloster asparagiformis (Lachnospiraceae) | 9-dehydroxylation of urolithin C | Urolithin A | 1 |
| Enterocloster bolteae (Lachnospiraceae) | 9-dehydroxylation (ucd operon) | Urolithin A | 44 |
| Enterocloster citroniae (Lachnospiraceae) | 9-dehydroxylation | Urolithin A | 1 |
| Bifidobacterium pseudocatenulatum (Bifidobacteriaceae) | Multi-step conversion (strain-specific) | Urolithin A and urolithin B | 8 |
| Streptococcus thermophilus FUA329 (Streptococcaceae) | Complete conversion | Urolithin A | 8 |
Colon bacteria first open one lactone ring and decarboxylate ellagic acid, yielding the pentahydroxylated intermediate urolithin M-5. Subsequent 4- or 9-dehydroxylation gives the tetrahydroxy compound urolithin D [11] [5].
Urolithin D loses one hydroxyl group to form trihydroxy urolithin C, which accumulates until Enterocloster species remove the 9-hydroxyl, producing dihydroxy urolithin A [9]. Further 8-dehydroxylation, catalysed by species possessing wider substrate specificity, results in monohydroxy urolithin B [12].
Spectroscopic analyses demonstrate that the presence of a hydroxyl group at carbon-9 causes a hypsochromic shift and distinctive ultraviolet absorbance ratios, enabling precise discrimination of positional isomers [13] [14]. Dehydroxylases exhibit strict regio-selectivity: the ucdCFO complex targets 9-hydroxy urolithins only, whereas enzymes in Gordonibacter strains preferentially remove 8- and 10-hydroxyl groups [8] [15].
Only an estimated forty percent of adults consistently generate urolithin A after consuming ellagitannin-rich foods, while ten percent fail to produce any terminal urolithins [16]. Longitudinal profiling in postpartum women showed that individuals able to synthesise urolithin A displayed greater gut-microbiota plasticity and more favourable anthropometric recovery over twelve months [17]. Variability correlates with both the presence of Enterocloster harbouring an active ucd operon and ecological factors that modulate its transcriptional activity [9] [10].
Urinary profiling after controlled ellagitannin intake stratifies individuals into three metabotypes [18] [17]:
Table 3 Prevalence of Urolithin Metabotypes in Selected Human Cohorts
| Population studied | Metabotype A (%) | Metabotype B (%) | Metabotype 0 (%) | Reference |
|---|---|---|---|---|
| Healthy Caucasian adults (> 30 years) | 40 | 50 | 10 | 40 |
| Postpartum Spanish women (n = 32) | 50 | 50 | 0 | 35 |
| Healthy volunteers after walnut intervention (n = 27) | 37 | 30 | 33 | 36 |
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